MK-2894 sodium salt

EP4 receptor antagonist radioligand binding receptor affinity

Select MK-2894 sodium salt for superior EP4 antagonism (Ki=0.56 nM) and >10,000× selectivity over EP1-3. Validated oral bioavailability (F=21–32%, T₁/₂=4.5–15h) across mouse, rat, dog eliminates de novo PK characterization. In rat AIA, ED₅₀=0.02 mg/kg/day provides 50–150× potency advantage over grapiprant, significantly reducing compound costs. GI-sparing vs. NSAIDs. Published translational HWB IC₅₀=11 nM supports target engagement. Ideal for cross-species inflammation/pain studies.

Molecular Formula C25H21F3NNaO3S
Molecular Weight 495.5 g/mol
CAS No. 1006036-88-9
Cat. No. B1662795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-2894 sodium salt
CAS1006036-88-9
Synonymssodium 4-(1-(2,5-dimethyl-4-(4-(trifluoromethyl)benzyl)thiophene-3-carboxamido)cyclopropyl)benzoate
Molecular FormulaC25H21F3NNaO3S
Molecular Weight495.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C(=O)[O-])CC4=CC=C(C=C4)C(F)(F)F.[Na+]
InChIInChI=1S/C25H22F3NO3S.Na/c1-14-20(13-16-3-7-19(8-4-16)25(26,27)28)21(15(2)33-14)22(30)29-24(11-12-24)18-9-5-17(6-10-18)23(31)32;/h3-10H,11-13H2,1-2H3,(H,29,30)(H,31,32);/q;+1/p-1
InChIKeyRQRUUNKVGDVBFV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK-2894 Sodium Salt: High-Affinity Second-Generation EP4 Receptor Antagonist for Preclinical Pain and Inflammation Research Procurement


MK-2894 sodium salt (CAS 1006036-88-9) is a second-generation, non-acylsulfonamide prostaglandin E2 receptor subtype 4 (EP4) antagonist with a molecular weight of 495.49 g/mol and formula C₂₅H₂₁F₃NNaO₃S . It exhibits sub-nanomolar binding affinity (Ki = 0.56 nM) for the human EP4 receptor and functions as a full antagonist with no detectable agonist activity [1]. The compound demonstrates oral bioavailability across multiple preclinical species and possesses validated anti-inflammatory and analgesic activity in established animal models of pain and inflammation .

Why Generic EP4 Antagonist Substitution Fails: Quantified Potency, Selectivity, and PK Profile Differentiators of MK-2894 Sodium Salt


EP4 antagonists within the same target class exhibit substantial variation in receptor binding affinity (Ki), functional potency (IC₅₀), selectivity across prostanoid receptor subtypes, and in vivo pharmacokinetic profiles. These differences are not interchangeable: a compound with 20-fold weaker binding affinity or inadequate oral exposure will produce divergent experimental outcomes in preclinical pain and inflammation models. MK-2894 sodium salt demonstrates sub-nanomolar EP4 binding (Ki = 0.56 nM) compared to first-generation EP4 antagonists requiring nanomolar concentrations, and maintains >10,000-fold selectivity over EP1, EP2, and EP3 receptors [1]. Furthermore, its species-specific pharmacokinetic parameters (F = 21–32%, T₁/₂ = 4.5–15 h across mouse, rat, and dog) enable predictable in vivo dosing that cannot be replicated by compounds lacking validated exposure data . Substitution with an uncharacterized or less potent EP4 antagonist risks failed target engagement, ambiguous dose-response relationships, and non-reproducible in vivo efficacy outcomes.

MK-2894 Sodium Salt: Quantitative Comparative Evidence Against EP4 Antagonist Grapiprant and NSAID Indomethacin


Sub-Nanomolar EP4 Binding Affinity: 23-Fold Higher Than Grapiprant (Human EP4 Ki)

MK-2894 sodium salt exhibits a binding affinity (Ki) of 0.56 nM for the human EP4 receptor in radioligand displacement assays using membranes prepared from HEK 293 cells overexpressing human EP4 [1]. In contrast, grapiprant (CJ-023423, AAT-007), a first-generation EP4 antagonist approved for veterinary use, demonstrates a Ki of 13 nM against human EP4 receptor under comparable binding conditions . This represents a 23.2-fold higher binding affinity for MK-2894. The enhanced affinity correlates with substantially lower concentrations required for target engagement in both in vitro and in vivo experimental systems.

EP4 receptor antagonist radioligand binding receptor affinity prostanoid receptor

Functional Antagonism in Human Whole Blood: MK-2894 Demonstrates Comparable Functional IC₅₀ to Grapiprant Despite Higher Receptor Affinity

In human whole blood (HWB) assays measuring reversal of PGE2-mediated TNFα suppression, MK-2894 exhibits an IC₅₀ of 11 ± 9 nM . Grapiprant demonstrates an IC₅₀ of 11.7 nM in the same assay format . While the functional IC₅₀ values are statistically comparable, this finding provides critical context: the high receptor binding affinity (Ki = 0.56 nM) of MK-2894 does not translate linearly to enhanced functional potency in the complex whole blood matrix. This indicates that the functional antagonism ceiling in this assay may be limited by plasma protein binding or other physiological factors. Notably, MK-2894 retains a Ki of 0.97 nM in the presence of 10% human serum, confirming minimal serum protein shift of binding affinity [1].

human whole blood assay functional antagonism TNFα inhibition ex vivo pharmacology

Superior In Vivo Efficacy in Chronic Inflammation Model: MK-2894 ED₅₀ = 0.02 mg/kg/day vs. Grapiprant ED₅₀ = 1–3 mg/kg in Rat Adjuvant Arthritis

In the rat adjuvant-induced arthritis (AIA) model, a validated chronic inflammation model with translational relevance to rheumatoid arthritis, MK-2894 sodium salt demonstrates an ED₅₀ of 0.02 mg/kg/day for inhibition of chronic paw swelling when administered orally for 5 days [1]. Complete inhibition of secondary paw swelling is achieved at an ED₁₀₀ of 0.1 mg/kg/day, corresponding to a plasma concentration of 4 nM at 24 hours post-final dose . In contrast, grapiprant (CJ-023423) exhibits an ED₅₀ of 1–3 mg/kg/day in the same rat AIA model [2]. This represents a 50- to 150-fold higher potency for MK-2894 in vivo. The differential cannot be fully explained by binding affinity alone, suggesting superior pharmacokinetic exposure and/or tissue distribution characteristics of MK-2894 in the rat.

adjuvant-induced arthritis chronic inflammation in vivo efficacy ED50 rat model

Documented Gastrointestinal Safety Advantage: Superior GI Tolerability vs. NSAID Indomethacin in Rat Model

MK-2894 sodium salt exhibits a favorable gastrointestinal (GI) tolerability profile in rats when directly compared to the conventional NSAID indomethacin [1]. While indomethacin is associated with dose-limiting GI toxicity due to non-selective COX inhibition, MK-2894 achieves anti-inflammatory efficacy through selective EP4 receptor antagonism without suppressing protective gastric prostaglandin synthesis via COX-1/COX-2 pathways. The original discovery publication specifically notes that MK-2894 'also shows favorable GI tolerability profile in rats when compared to traditional NSAID indomethacin' . This class-differentiated safety profile enables chronic dosing regimens in preclinical pain and inflammation research without the confounding variable of NSAID-induced gastric lesions.

gastrointestinal tolerability NSAID-sparing safety pharmacology rat GI model

Cross-Species Oral Bioavailability Validated: F = 21% (Mouse), 29% (Rat), 32% (Dog) Supporting Multi-Species Preclinical Study Design

MK-2894 sodium salt demonstrates moderate oral bioavailability across three preclinical species: F = 21% in mice (oral 20 mg/kg, IV 5 mg/kg), F = 29% in SD rats (oral 20 mg/kg, IV 5 mg/kg), and F = 32% in dogs (oral 5 mg/kg, IV 1 mg/kg) [1]. Clearance rates range from CL = 9.2 mL/min/kg (rat) to CL = 23 mL/min/kg (mouse and dog), with elimination half-lives of T₁/₂ = 15 h (mouse), 4.5 h (rat), and 8.8 h (dog) . Cmax values at these doses are 1.4 μM (mouse), 4.5 μM (rat), and 3.3 μM (dog) . This comprehensive PK dataset, directly derived from the original discovery publication, enables precise dose calculation and study design across the most common preclinical rodent and non-rodent species used in inflammation research.

oral bioavailability pharmacokinetics cross-species PK preclinical dosing

MK-2894 Sodium Salt: Recommended Preclinical Application Scenarios Based on Quantitative Evidence


Rodent Models of Chronic Inflammatory Arthritis Requiring Low-Dose, High-Efficacy EP4 Antagonism

MK-2894 sodium salt is optimally deployed in rat adjuvant-induced arthritis (AIA) and similar chronic inflammation models where the ED₅₀ of 0.02 mg/kg/day [1] provides a 50- to 150-fold potency advantage over grapiprant. This enables significant compound cost savings per study and facilitates extended dosing regimens up to 5 days or longer. The GI-sparing profile relative to indomethacin permits chronic administration without gastric lesion confounding. Plasma exposure at ED₁₀₀ (0.1 mg/kg/day) reaches 4 nM at 24 hours, establishing a validated exposure-response relationship for target engagement .

Multi-Species Pharmacokinetic and Target Engagement Studies Requiring Validated Oral Bioavailability

For studies spanning mouse, rat, and dog, MK-2894 sodium salt offers the distinct advantage of published, peer-reviewed PK parameters in all three species (F = 21–32%, T₁/₂ = 4.5–15 h) [1]. This eliminates the need for de novo PK characterization and enables direct cross-species dose extrapolation. The minimal serum protein shift (Ki = 0.97 nM in 10% human serum vs. 0.56 nM in buffer) ensures predictable free fraction across species, supporting accurate PK/PD modeling and translation to higher-order preclinical species.

Ex Vivo Human Whole Blood Pharmacodynamic Assays for Translational Biomarker Validation

MK-2894 sodium salt is validated in human whole blood functional assays with an IC₅₀ of 11 nM for blocking TNFα-induced IP-10 release [1]. This assay serves as a translational bridge between in vitro receptor binding and in vivo efficacy, providing a physiologically relevant matrix for biomarker development. The comparable functional potency to grapiprant (IC₅₀ = 11.7 nM) in HWB confirms target engagement in a clinically translatable ex vivo system, supporting go/no-go decisions in preclinical development programs targeting inflammatory pain.

NSAID-Comparator Studies Investigating COX-Independent Anti-Inflammatory Mechanisms

MK-2894 sodium salt enables mechanistic studies dissecting COX-dependent vs. EP4-mediated inflammatory pathways due to its validated GI-sparing profile relative to indomethacin [1]. Researchers can isolate EP4-specific contributions to pain and inflammation endpoints without the confounding gastric toxicity and broader prostanoid suppression associated with NSAIDs. This application scenario is particularly relevant for studies investigating inflammatory pain mechanisms where traditional NSAIDs serve as positive controls but introduce off-target GI pathology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-2894 sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.